molecular formula C4H2BrN5O B2707984 4-Bromo-5-azidopyridazine-3(2H)-one CAS No. 21456-78-0

4-Bromo-5-azidopyridazine-3(2H)-one

Cat. No.: B2707984
CAS No.: 21456-78-0
M. Wt: 215.998
InChI Key: WMHOPJJYSXEQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-azidopyridazine-3(2H)-one is a heterocyclic compound that contains both bromine and azide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-azidopyridazine-3(2H)-one typically involves the introduction of bromine and azide groups onto a pyridazine ring. One possible synthetic route could involve the bromination of a pyridazine derivative followed by azidation. The reaction conditions might include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Azidation: Substitution of a leaving group (e.g., halide) with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, safety, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety when handling azides.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-azidopyridazine-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or azide groups can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), potassium carbonate (K2CO3), DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Various substituted pyridazine derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-pyridazine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in bioorthogonal chemistry for labeling biomolecules.

    Medicine: Exploration as a precursor for drug development.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-Bromo-5-azidopyridazine-3(2H)-one would depend on its specific application. For example, in bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed cycloaddition to form triazoles, which can be used to label biomolecules. The molecular targets and pathways would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chloropyridazine-3(2H)-one: Similar structure but with a chlorine atom instead of an azide group.

    4-Bromo-5-aminopyridazine-3(2H)-one: Similar structure but with an amino group instead of an azide group.

    4-Bromo-5-methylpyridazine-3(2H)-one: Similar structure but with a methyl group instead of an azide group.

Uniqueness

4-Bromo-5-azidopyridazine-3(2H)-one is unique due to the presence of both bromine and azide functional groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-azido-5-bromo-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHOPJJYSXEQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.